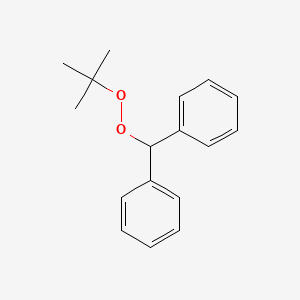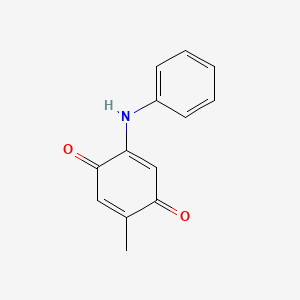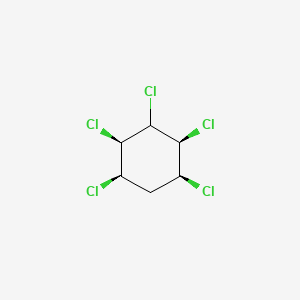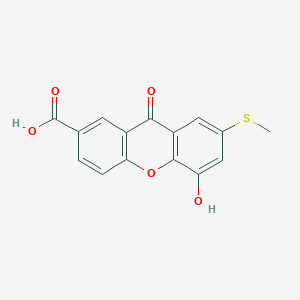
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is a synthetic organic compound characterized by its unique structure, which includes a butan-2-ylidene group attached to a tetrachlorocyclopenta-1,3-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene typically involves the reaction of tetrachlorocyclopentadiene with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butan-2-ylidene group. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or thiol compounds in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiol-substituted derivatives.
科学的研究の応用
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
類似化合物との比較
Similar Compounds
Butan-2-ylidene benzohydrazides: These compounds share the butan-2-ylidene group but differ in their core structure, which includes a benzohydrazide moiety.
2-(Butan-2-ylidene)hydrazinecarboxamide: Similar in having the butan-2-ylidene group but with a hydrazinecarboxamide core.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Contains the butan-2-ylidene group attached to a dinitrophenyl hydrazine core.
Uniqueness
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is unique due to its tetrachlorocyclopenta-1,3-diene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butan-2-ylidene compounds and contributes to its specific applications and effects .
特性
CAS番号 |
54624-23-6 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC名 |
5-butan-2-ylidene-1,2,3,4-tetrachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-3-4(2)5-6(10)8(12)9(13)7(5)11/h3H2,1-2H3 |
InChIキー |
DWOAQDIGGQNIPG-UHFFFAOYSA-N |
正規SMILES |
CCC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)




